molecular formula C8H12O4 B12805936 Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate CAS No. 74002-72-5

Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate

Cat. No.: B12805936
CAS No.: 74002-72-5
M. Wt: 172.18 g/mol
InChI Key: YYAAIVJSCWYJHT-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate is a chemical compound with the molecular formula C8H12O4. It is a derivative of oxolane, featuring a carboxylate ester group and two methyl groups at the 3 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3,5-dimethyl-2-oxooxolane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethyl-2-oxooxolane-3-carboxylic acid.

    Reduction: Formation of 3,5-dimethyl-2-oxooxolane-3-methanol.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism by which Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate exerts its effects depends on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic or electrophilic sites on the enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate: The parent compound with slight structural variations.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of two methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other oxolane derivatives.

Properties

CAS No.

74002-72-5

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 3,5-dimethyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C8H12O4/c1-5-4-8(2,6(9)11-3)7(10)12-5/h5H,4H2,1-3H3

InChI Key

YYAAIVJSCWYJHT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(C)C(=O)OC

Origin of Product

United States

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